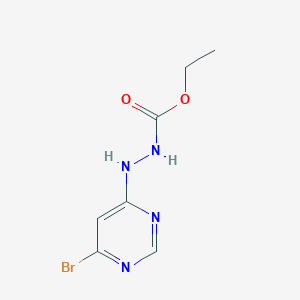

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a chemical compound with the IUPAC name ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate . It has a molecular weight of 261.08 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Synthesis Analysis

The synthesis of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate or similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, for example, is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The InChI code for Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is 1S/C7H9BrN4O2/c1-2-14-7(13)12-11-6-3-5(8)9-4-10-6/h3-4H,2H2,1H3,(H,12,13)(H,9,10,11) .Chemical Reactions Analysis

The compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 96–98°C . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate” (also known as “N’-(6-bromopyrimidin-4-yl)ethoxycarbohydrazide”):

Pharmaceutical Development

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. For instance, it can be utilized in the creation of kinase inhibitors, which are crucial in cancer treatment due to their ability to block the action of enzymes involved in cell division and growth .

Agricultural Chemistry

In agricultural chemistry, this compound can be employed in the synthesis of novel agrochemicals, such as herbicides and fungicides. Its bromopyrimidine moiety is particularly effective in disrupting the metabolic processes of pests and pathogens, thereby protecting crops and enhancing yield .

Material Science

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate: is also significant in material science for the development of advanced materials. It can be used as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in various industries, including electronics and aerospace .

Biochemical Research

In biochemical research, this compound serves as a probe for studying enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in investigating the catalytic activities of metalloenzymes. This can lead to a better understanding of biochemical pathways and the development of new therapeutic strategies .

Medicinal Chemistry

In medicinal chemistry, N’-(6-bromopyrimidin-4-yl)ethoxycarbohydrazide is used in the design and synthesis of new therapeutic agents. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties of drugs, enhancing their efficacy and reducing side effects. This is particularly important in the development of treatments for chronic diseases such as diabetes and cardiovascular disorders .

Environmental Science

This compound can be applied in environmental science for the development of sensors and detection systems. Its sensitivity to various environmental pollutants makes it suitable for creating devices that monitor air and water quality. These sensors can detect trace amounts of harmful substances, contributing to environmental protection and public health .

Synthetic Organic Chemistry

In synthetic organic chemistry, Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a versatile reagent used in various chemical reactions. It can participate in coupling reactions, cyclizations, and other transformations, facilitating the synthesis of complex organic molecules. This versatility makes it a valuable tool for chemists working on the synthesis of new compounds .

Drug Discovery

Finally, this compound plays a crucial role in drug discovery. Its ability to interact with biological targets makes it a key component in high-throughput screening assays. Researchers can use it to identify potential drug candidates by observing its effects on different biological systems. This accelerates the process of finding new treatments for various diseases .

作用機序

While the exact mechanism of action for Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

将来の方向性

The study of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate and similar compounds is ongoing, particularly in the field of neuroprotection and anti-neuroinflammatory agents . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Thus, these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

ethyl N-[(6-bromopyrimidin-4-yl)amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4O2/c1-2-14-7(13)12-11-6-3-5(8)9-4-10-6/h3-4H,2H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVLVZNNUPWUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC(=NC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2433645.png)

![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)

![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2433652.png)

![3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433655.png)

![N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2433656.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)